molecular formula C13H16ClF3N2O B1433697 N-(piperidin-3-yl)-4-(trifluoromethyl)benzamide hydrochloride CAS No. 1582662-56-3

N-(piperidin-3-yl)-4-(trifluoromethyl)benzamide hydrochloride

Cat. No. B1433697
M. Wt: 308.73 g/mol
InChI Key: JPBJWEPCAPBQHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Piperidin-3-yl)-4-(trifluoromethyl)benzamide hydrochloride, also known as N-P-TMB, is a synthetic compound that has been used in a variety of laboratory experiments and scientific research applications. It is a white, crystalline solid that is soluble in water and other organic solvents. It is a member of the piperidine group, which is a class of organic compounds made up of six-membered rings of nitrogen atoms. N-P-TMB has a variety of properties that make it useful for a variety of scientific applications.

Scientific Research Applications

  • Anti-Acetylcholinesterase Activity : Piperidine derivatives, including those similar to N-(piperidin-3-yl)-4-(trifluoromethyl)benzamide hydrochloride, have been synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity. Substituting the benzamide with bulky moieties in certain positions has been found to substantially increase activity. These compounds are being developed as potential antidementia agents (Sugimoto et al., 1990).

  • Bioactivity of Metal Complexes : Benzamide derivatives have been synthesized and evaluated for antibacterial activity. Copper complexes of these compounds exhibited better activities than the free ligands against various bacteria, indicating potential applications in antimicrobial therapies (Khatiwora et al., 2013).

  • Metabolism in Antineoplastic Applications : Studies on the metabolism of related compounds, like flumatinib, in patients with chronic myelogenous leukemia have revealed insights into the metabolic pathways of these benzamide derivatives. The understanding of metabolites in such contexts is crucial for developing effective cancer treatments (Gong et al., 2010).

  • Synthesis of N-Allyl Piperidyl Benzamide Derivatives : Research into the synthesis and characterization of various piperidyl benzamide derivatives, which are structurally related to N-(piperidin-3-yl)-4-(trifluoromethyl)benzamide hydrochloride, has been conducted to explore their potential applications in medicine, particularly as CCR5 antagonists (Cheng De-ju, 2014).

  • Antipsychotic Potential : Some benzamide derivatives have been synthesized and evaluated as potential antipsychotic agents. These studies help in understanding the binding affinities and the potential therapeutic uses of such compounds in treating psychiatric disorders (Norman et al., 1996).

properties

IUPAC Name

N-piperidin-3-yl-4-(trifluoromethyl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O.ClH/c14-13(15,16)10-5-3-9(4-6-10)12(19)18-11-2-1-7-17-8-11;/h3-6,11,17H,1-2,7-8H2,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBJWEPCAPBQHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC(=O)C2=CC=C(C=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(piperidin-3-yl)-4-(trifluoromethyl)benzamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(piperidin-3-yl)-4-(trifluoromethyl)benzamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(piperidin-3-yl)-4-(trifluoromethyl)benzamide hydrochloride
Reactant of Route 3
Reactant of Route 3
N-(piperidin-3-yl)-4-(trifluoromethyl)benzamide hydrochloride
Reactant of Route 4
Reactant of Route 4
N-(piperidin-3-yl)-4-(trifluoromethyl)benzamide hydrochloride
Reactant of Route 5
Reactant of Route 5
N-(piperidin-3-yl)-4-(trifluoromethyl)benzamide hydrochloride
Reactant of Route 6
Reactant of Route 6
N-(piperidin-3-yl)-4-(trifluoromethyl)benzamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.